N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide

Histamine H3 Receptor GPCR Ligand Screening Neurological Research Tools

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is a synthetic small-molecule picolinamide derivative annotated as a ligand for the histamine H3 receptor (H3R) and an inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). Its structure features a picolinamide core linked via a methylene bridge to a 4-dimethylamino-6-methylpyrimidine moiety.

Molecular Formula C14H17N5O
Molecular Weight 271.324
CAS No. 1797223-84-7
Cat. No. B2385555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide
CAS1797223-84-7
Molecular FormulaC14H17N5O
Molecular Weight271.324
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N(C)C
InChIInChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,16,20)
InChIKeySIEIZUDAFZZGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide (CAS 1797223-84-7): A Dual-Target Picolinamide for Epigenetic and GPCR Research


N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is a synthetic small-molecule picolinamide derivative annotated as a ligand for the histamine H3 receptor (H3R) and an inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). Its structure features a picolinamide core linked via a methylene bridge to a 4-dimethylamino-6-methylpyrimidine moiety. Radioligand binding assays confirm nanomolar H3R affinity (Ki = 43 nM) with pronounced subtype selectivity over H1 and H4 receptors [1]. Patent filings from Celgene Quanticel Research identify it as a pyrimidine-based LSD1 inhibitor, indicating its potential as an epigenetic probe [2].

Procurement Risks for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide Analogs: Why Subtle Structural Changes Break Target Engagement


Minor structural modifications within the pyrimidine-picolinamide chemotype can cause catastrophic changes in target affinity and selectivity. A direct analog lacking only the 6-methyl group on the pyrimidine ring (CHEMBL3238445) exhibits a sub-nanomolar H3R Ki (0.24 nM), representing an ~180-fold potency shift compared to this compound's 43 nM [1]. This extreme sensitivity to the methyl substituent demonstrates that generic substitution of ostensibly similar 'picolinamide derivatives' will not recapitulate the same pharmacological profile. For LSD1 inhibition applications, even closely related pyrimidine derivatives from the same patent family show different selectivity windows; substituting a compound without verified LSD1 inhibitory data risks negating the epigenetic endpoint entirely [2].

Quantitative Differentiation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide: Evidence for Scientific Selection


Nanomolar Histamine H3 Receptor Affinity with Pronounced Subtype Selectivity over H1 and H4

This compound binds to the human histamine H3 receptor with a Ki of 43 nM in a radioligand displacement assay. Its selectivity is demonstrated by very weak affinity at the H1 receptor (Ki = 31,600 nM; ~735-fold selectivity) and the H4 receptor (Ki = 331,000 nM; ~7,700-fold selectivity). This selectivity profile is critical for experiments requiring isolation of H3-mediated pharmacology without confounding H1 or H4 activity [1].

Histamine H3 Receptor GPCR Ligand Screening Neurological Research Tools

Potency Differentiation from a Close Structural Analog: Impact of the 6-Methyl Substitution on H3R Affinity

A direct comparator, the 6-desmethyl analog CHEMBL3238445 (BDBM50001752), achieves a Ki of 0.24 nM at the H3 receptor, which is ~180-fold more potent than the 6-methyl compound's Ki of 43 nM [1][2]. This dramatic potency cliff illustrates that the 6-methyl pyrimidine substitution is a key negative determinant for H3R affinity in this chemotype, enabling researchers to use this compound specifically when attenuated H3R binding is desired for mechanistic studies.

Structure-Activity Relationship Medicinal Chemistry GPCR Ligand Optimization

Patent-Disclosed LSD1 Inhibitory Activity as an Epigenetic Chemical Probe

Patent records from Celgene Quanticel Research annotate this compound (Pyrimidine derivative 17; PMID27019002-Compound-39) as an inhibitor of lysine-specific histone demethylase 1 (LSD1) [1]. While exact IC50 values remain undisclosed in public databases, its inclusion in the patent review literature covering the 2010-2015 period confirms its relevance among the pyrimidine-based LSD1 inhibitor class, which is actively explored for oncology and non-oncology indications [2]. This dual H3R/LSD1 annotation distinguishes it from picolinamide compounds that are purely H3R ligands.

Epigenetics LSD1/KDM1A Inhibition Cancer Research Tools

Validated Research Applications for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide Based on Quantitative Evidence


Histamine H3 Receptor Subtype-Selective Pharmacological Tool in CNS Assays

With an H3R Ki of 43 nM and >700-fold selectivity over H1 and H4 receptors, this compound is ideally suited as a reference ligand for competitive binding assays or functional studies where histamine H3 receptor modulation must be isolated from other histamine receptor subtypes. Typical applications include radioligand displacement screening in HEK-293 membranes expressing human H3R, and functional cAMP or β-arrestin assays where H1/H4 confounding is unacceptable [1].

Structure-Activity Relationship (SAR) Control for Picolinamide-Based H3R Ligand Optimization

The 6-methyl substitution on the pyrimidine ring results in an ~180-fold decrease in H3R affinity compared to the 6-desmethyl analog (Ki 43 nM vs. 0.24 nM). This compound therefore serves as a critical weak-binder control in medicinal chemistry campaigns exploring the steric and electronic effects of pyrimidine substitution on H3R engagement. It allows research teams to benchmark the potency cliff induced by the C6-methyl group and validate computational docking predictions [1][2].

Dual-Activity Chemical Probe for Investigating Epigenetic-GPCR Crosstalk

Patent disclosures identify this compound as an LSD1 inhibitor (Pyrimidine derivative 17, PMID27019002-Compound-39) in addition to its established H3R activity. This dual annotation makes it a candidate for exploratory research into the intersection of histone demethylation and aminergic signaling pathways, particularly in neuro-oncology models where both LSD1 and histamine H3 receptors are implicated in tumor progression [3]. Researchers should note that proprietary IC50 data for LSD1 inhibition are not publicly available, and independent target engagement validation is recommended prior to use in mechanistic studies [3].

Comparative Pharmacological Profiling Against Standard H3R Antagonists

This compound can be deployed alongside reference H3R antagonists such as pitolisant or thioperamide in cross-screening panels to differentiate chemotype-specific effects. Its unique picolinamide-pyrimidine scaffold, combined with attenuated H3R affinity (43 nM vs. sub-nanomolar clinical candidates), makes it useful for teasing apart binding kinetics, residence time, and functional bias in H3R signaling pathways without the confounding influence of ultra-high potency [1].

Quote Request

Request a Quote for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.